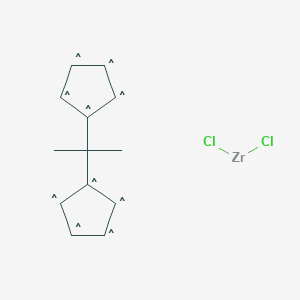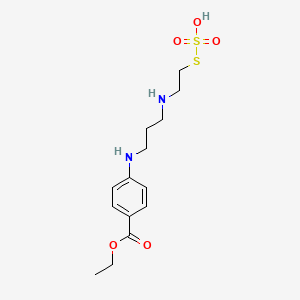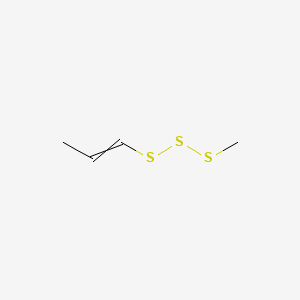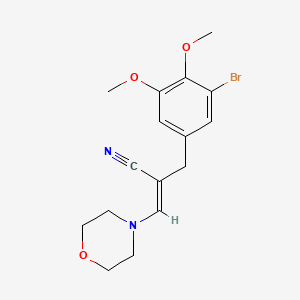
2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile is an organic compound that features a brominated benzyl group, two methoxy groups, a morpholine ring, and an acrylonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile typically involves multi-step organic reactions. One common approach is to start with the bromination of 4,5-dimethoxybenzyl alcohol to obtain 3-bromo-4,5-dimethoxybenzyl bromide. This intermediate is then reacted with morpholine and acrylonitrile under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts or bases to facilitate the reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Addition Reactions: The acrylonitrile moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with sodium azide would yield an azide derivative, while reduction of the acrylonitrile group could produce an amine.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The brominated benzyl group and the morpholine ring are key functional groups that facilitate binding to these targets. The compound may modulate specific signaling pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Bromo-4,5-dimethoxybenzyl)cyclohexanone
- N-(3-Bromo-4,5-dimethoxybenzyl)-2H-tetrazol-5-amine
- (3-Bromo-4,5-dimethoxybenzyl)(2-furylmethyl)amine
Uniqueness
Compared to similar compounds, 2-(3-Bromo-4,5-dimethoxybenzyl)-3-morpholinoacrylonitrile stands out due to the presence of the acrylonitrile moiety and the morpholine ring.
Eigenschaften
Molekularformel |
C16H19BrN2O3 |
|---|---|
Molekulargewicht |
367.24 g/mol |
IUPAC-Name |
(Z)-2-[(3-bromo-4,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C16H19BrN2O3/c1-20-15-9-12(8-14(17)16(15)21-2)7-13(10-18)11-19-3-5-22-6-4-19/h8-9,11H,3-7H2,1-2H3/b13-11- |
InChI-Schlüssel |
YOHQDSDVEUJYIW-QBFSEMIESA-N |
Isomerische SMILES |
COC1=C(C(=CC(=C1)C/C(=C/N2CCOCC2)/C#N)Br)OC |
Kanonische SMILES |
COC1=C(C(=CC(=C1)CC(=CN2CCOCC2)C#N)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



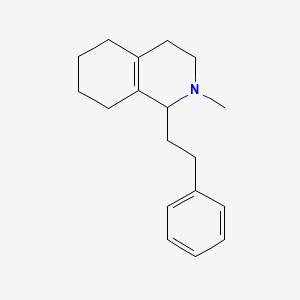
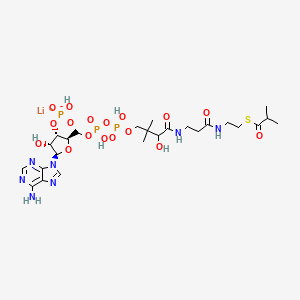
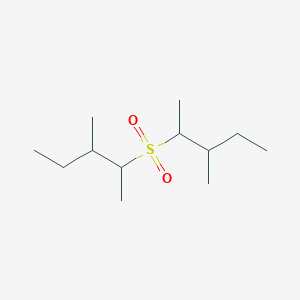
![beta-D-Glucopyranoside, 4-methylphenyl 4,6-O-[(R)-phenylmethylene]-1-thio-, 2,3-dibenzoate](/img/structure/B13825899.png)
![(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B13825901.png)
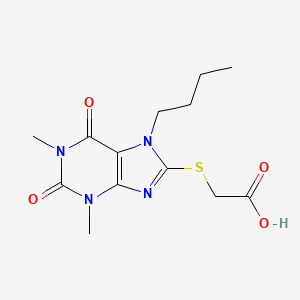
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B13825910.png)

![N'~1~,N'~3~-bis[(E)-(2-hydroxyphenyl)methylidene]-5-nitrobenzene-1,3-dicarbohydrazide](/img/structure/B13825926.png)
